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molecular formula C14H17F2NO2Si B8712791 ethyl N-{2,4-difluoro-6-[2-(trimethylsilyl)ethynyl]phenyl}carbamate

ethyl N-{2,4-difluoro-6-[2-(trimethylsilyl)ethynyl]phenyl}carbamate

Cat. No. B8712791
M. Wt: 297.37 g/mol
InChI Key: SXZZZANTXATPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087635B2

Procedure details

Fresh sodium ethoxide is prepared by carefully adding NaH (16 g of 60% oil dispersion, 400 mmol) to 550 mL of ethanol under N2. 2-(Trimethylsilylethynyl)-4,6-difluoro-N-carbethoxyaniline (28 g, 100 mmol) in 150 mL of ethanol is added and reaction is stirred at room temperature approximately 45 minutes, while monitoring by TLC (20% ethyl acetate/hexane, UV) until all the starting material is consumed. The mixture is heated to reflux and monitored by TLC until the intermediate material is consumed (approx. 1 hour). Reaction is cooled to room temperature, concentrated, diethylether is added, washed with H2O, brine, dried (Na2SO4), filtered, concentrated, and is purified by flash chromatography (SiO2, ethyl acetate/hexane gradient) to yield 12 g of 5,7-difluoro-indole (78%).
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+:2].C[Si](C#[C:8][C:9]1[CH:20]=[C:19]([F:21])[CH:18]=[C:17]([F:22])[C:10]=1[NH:11][C:12]([O:14][CH2:15][CH3:16])=O)(C)C.C(OCC)(=O)C.CCCCCC>C(O)C>[O-:14][CH2:15][CH3:16].[Na+:2].[F:21][C:19]1[CH:20]=[C:9]2[C:10](=[C:17]([F:22])[CH:18]=1)[NH:11][CH:12]=[CH:8]2 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
550 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=C(NC(=O)OCC)C(=CC(=C1)F)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
is consumed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
is consumed (approx. 1 hour)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diethylether is added
WASH
Type
WASH
Details
washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography (SiO2, ethyl acetate/hexane gradient)

Outcomes

Product
Name
Type
product
Smiles
[O-]CC.[Na+]
Name
Type
product
Smiles
FC=1C=C2C=CNC2=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07087635B2

Procedure details

Fresh sodium ethoxide is prepared by carefully adding NaH (16 g of 60% oil dispersion, 400 mmol) to 550 mL of ethanol under N2. 2-(Trimethylsilylethynyl)-4,6-difluoro-N-carbethoxyaniline (28 g, 100 mmol) in 150 mL of ethanol is added and reaction is stirred at room temperature approximately 45 minutes, while monitoring by TLC (20% ethyl acetate/hexane, UV) until all the starting material is consumed. The mixture is heated to reflux and monitored by TLC until the intermediate material is consumed (approx. 1 hour). Reaction is cooled to room temperature, concentrated, diethylether is added, washed with H2O, brine, dried (Na2SO4), filtered, concentrated, and is purified by flash chromatography (SiO2, ethyl acetate/hexane gradient) to yield 12 g of 5,7-difluoro-indole (78%).
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+:2].C[Si](C#[C:8][C:9]1[CH:20]=[C:19]([F:21])[CH:18]=[C:17]([F:22])[C:10]=1[NH:11][C:12]([O:14][CH2:15][CH3:16])=O)(C)C.C(OCC)(=O)C.CCCCCC>C(O)C>[O-:14][CH2:15][CH3:16].[Na+:2].[F:21][C:19]1[CH:20]=[C:9]2[C:10](=[C:17]([F:22])[CH:18]=1)[NH:11][CH:12]=[CH:8]2 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
550 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=C(NC(=O)OCC)C(=CC(=C1)F)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
is consumed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
is consumed (approx. 1 hour)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diethylether is added
WASH
Type
WASH
Details
washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography (SiO2, ethyl acetate/hexane gradient)

Outcomes

Product
Name
Type
product
Smiles
[O-]CC.[Na+]
Name
Type
product
Smiles
FC=1C=C2C=CNC2=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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